5-Methoxy-2-(methylthio)-1,3-benzoxazole
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Overview
Description
5-Methoxy-2-(methylthio)-1,3-benzoxazole is a heterocyclic organic compound that features a benzoxazole ring substituted with methoxy and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-(methylthio)-1,3-benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form 2-mercaptobenzoxazole, which is then methylated using methyl iodide to yield 2-(methylthio)benzoxazole. The final step involves the methoxylation of the benzoxazole ring using methanol and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions helps in achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-(methylthio)-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzoxazole derivatives.
Substitution: Halogenated, nitrated benzoxazole derivatives.
Scientific Research Applications
5-Methoxy-2-(methylthio)-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(methylthio)-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-2-benzimidazolethiol
- 5-Methoxy-2-methylbenzothiazole
- 2-Mercaptobenzoxazole
Uniqueness
5-Methoxy-2-(methylthio)-1,3-benzoxazole is unique due to the presence of both methoxy and methylthio groups on the benzoxazole ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-methoxy-2-methylsulfanyl-1,3-benzoxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-6-3-4-8-7(5-6)10-9(12-8)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSWJOYWWDMCCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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